2-(benzylsulfanyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one
Description
This compound features a benzylsulfanyl group attached to an ethanone moiety, which is linked to an azetidine ring substituted with a 4-phenyl-1,2,3-triazole. The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , while the azetidine and benzylsulfanyl groups contribute to its stereoelectronic profile.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-20(15-26-14-16-7-3-1-4-8-16)23-11-18(12-23)24-13-19(21-22-24)17-9-5-2-6-10-17/h1-10,13,18H,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCBMCFIHVVIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfanyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is a derivative of triazole and azetidine, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the benzylsulfanyl group in this compound may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
A study conducted by demonstrated that similar triazole derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds ranged from 10 to 50 µg/mL.
Anticancer Properties
Triazole derivatives are also noted for their anticancer activity. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
In vitro studies revealed that this compound exhibited significant cytotoxicity with IC50 values around 20 µM against HeLa cells and 15 µM against MCF-7 cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as indicated by flow cytometry analyses .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed using a lipopolysaccharide (LPS)-induced model in vitro. Results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption : The lipophilic nature of the benzylsulfanyl group allows it to integrate into microbial membranes, disrupting their integrity.
- Apoptosis Induction : The activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study on triazole derivatives indicated a strong correlation between structural modifications and enhanced biological activity. Compounds with bulky substituents showed improved potency against cancer cell lines .
- Another investigation focused on the anti-inflammatory properties of triazole derivatives demonstrated that modifications at the nitrogen positions significantly affected cytokine production .
Chemical Reactions Analysis
Triazole Ring Reactivity
The 4-phenyl-1,2,3-triazole moiety exhibits stability under standard conditions but can participate in selective reactions:
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Electrophilic Substitution : The triazole’s aromatic system allows electrophilic substitution at the 4-position, though steric hindrance from the phenyl group may limit reactivity .
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Coordination Chemistry : Triazoles can act as ligands for transition metals (e.g., Cu, Ru), enabling catalytic applications .
Example Reaction :
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Click Chemistry | CuCl₂, EY, green LED (530 nm), H₂O | Functionalized triazole derivatives | 70–100% |
Azetidine Ring Reactivity
The strained four-membered azetidine ring is prone to nucleophilic ring-opening:
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Acid-Catalyzed Hydrolysis : Protonation of the azetidine nitrogen facilitates nucleophilic attack by water or alcohols, yielding open-chain amines.
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Nucleophilic Substitution : Reacts with amines or thiols under mild conditions to form substituted amines or sulfides.
Key Data :
-
Ring-opening reactions often require polar aprotic solvents (e.g., DMSO) and bases like K₂CO₃.
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Microwave-assisted synthesis improves reaction efficiency (e.g., 83.6% yield for related azetidine derivatives).
Benzylsulfanyl Group Reactions
The benzylsulfanyl (-S-CH₂-C₆H₅) group undergoes characteristic thioether reactions:
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Oxidation : H₂O₂ or peracids convert the thioether to sulfoxide (R-SO-R') or sulfone (R-SO₂-R').
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Alkylation/Deprotonation : Strong bases (e.g., LDA) deprotonate the α-carbon, enabling alkylation or elimination .
Stability Note :
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The sulfur atom’s electron-rich nature makes this group susceptible to oxidation; reactions often require inert atmospheres.
Ketone Functional Group Reactivity
The ethanone group participates in classical carbonyl chemistry:
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Nucleophilic Addition : Grignard reagents or hydrides (NaBH₄) reduce the ketone to a secondary alcohol .
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Condensation Reactions : Forms Schiff bases with primary amines under dehydrating conditions .
Conjugation Effects :
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The ketone’s conjugation with the azetidine ring may stabilize transition states in 1,4-addition reactions .
Stability and Reaction Monitoring
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to triazole-containing ethanone derivatives with variations in substituents and core heterocycles. Key examples include:
Key Observations :
- Electron-Withdrawing vs.
- Azetidine vs. Pyrrolidine/Piperidine : The azetidine ring in the target compound imposes greater ring strain compared to pyrrolidine or piperidine derivatives (e.g., ), which may influence conformational flexibility and binding affinity .
- Triazole Positioning : Unlike 1,2,4-triazoles in , the target compound’s 1,2,3-triazole may alter π-π stacking interactions in biological targets .
Physicochemical Properties
- NMR Shifts :
- Solubility : The benzylsulfanyl group may improve lipid solubility compared to polar sulfonyl or halogenated derivatives (e.g., 7o’s bromophenyl group) .
Crystallographic and Computational Analysis
- Software like SHELXL and WinGX are critical for resolving the azetidine ring’s conformation and triazole orientation, as demonstrated in structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
